molecular formula C23H27Cl2N3O5S B600859 Glyburide Impurity E CAS No. 57334-89-1

Glyburide Impurity E

Cat. No.: B600859
CAS No.: 57334-89-1
M. Wt: 528.46
InChI Key:
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Description

Glyburide Impurity E is a byproduct found during the synthesis of Glyburide, a second-generation sulfonylurea used in the treatment of type 2 diabetes mellitus. This impurity is typically formed during the manufacturing process of Glyburide and is considered crucial for quality control and regulatory compliance in pharmaceutical production.

Biochemical Analysis

Biochemical Properties

Glyburide Impurity E, like its parent compound Glyburide, is likely to interact with various enzymes, proteins, and other biomolecules. Glyburide is known to stimulate insulin secretion through the closure of ATP-sensitive potassium channels on beta cells, raising intracellular potassium and calcium ion concentrations . This interaction could potentially affect the function of these biomolecules and alter biochemical reactions within the cell.

Cellular Effects

The cellular effects of this compound are not well-studied. Glyburide has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been associated with reduced pulmonary cellular influx, reduced bacterial dissemination to both liver and spleen, and reduced IL1β production when compared to untreated controls . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. Glyburide is known to exert its effects at the molecular level through various interactions. It stimulates insulin secretion by closing ATP-sensitive potassium channels on beta cells, thereby raising intracellular potassium and calcium ion concentrations . This action could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on Glyburide have shown that it has a long duration of action as it is given once daily . It is also associated with reduced pulmonary cellular influx, reduced bacterial dissemination to both liver and spleen, and reduced IL1β production when compared to untreated controls .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well-studied. Studies on Glyburide have shown that it has significant effects in animal models. For instance, Glyburide treatment was associated with reduced bacterial dissemination in a mouse model of Melioidosis .

Metabolic Pathways

The metabolic pathways involving this compound are not well-known. Glyburide is known to be involved in various metabolic pathways. It enhances glycogen synthesis in the liver by increasing glycogen synthase, inhibits glycogenolysis by decreasing phosphorylase alpha activity, and decreases gluconeogenesis and stimulates glycolysis by decreasing A-kinase activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Glyburide is known to be transported and distributed within cells and tissues. It is a substrate of organic anion transporting polypeptide (OATP) and ATP-binding cassette (ABC) transporter families, which may influence its distribution and pharmacokinetics .

Subcellular Localization

Glyburide is known to bind to the sulphonylurea receptors of ATP-sensitive K+ channels which are prominent on the endoplasmic reticulum (ER) . This suggests that Glyburide and possibly its impurities may be localized to the ER within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Glyburide Impurity E involves the synthesis of Glyburide itself, where specific reaction conditions may lead to the formation of this impurity. The synthesis of Glyburide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-aminoethanesulfonamide under controlled conditions. The impurity can be isolated using preparative High-Performance Liquid Chromatography (HPLC) techniques .

Industrial Production Methods: In industrial settings, the production of Glyburide and its impurities, including this compound, is monitored through stringent quality control processes. The use of advanced chromatographic techniques ensures the isolation and identification of impurities to maintain the purity and efficacy of the final pharmaceutical product .

Chemical Reactions Analysis

Types of Reactions: Glyburide Impurity E can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents leading to the formation of oxidized derivatives.

    Reduction: Reaction with reducing agents resulting in reduced forms of the impurity.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the reactive sites present in the impurity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols under controlled temperatures and pH.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products.

Scientific Research Applications

Glyburide Impurity E is primarily studied in the context of pharmaceutical research to understand its formation, isolation, and impact on the efficacy and safety of Glyburide. Its applications include:

Comparison with Similar Compounds

Uniqueness: Glyburide Impurity E is unique in its specific formation pathway and structural characteristics compared to other related compounds. Its identification and isolation are crucial for ensuring the quality and safety of Glyburide as a pharmaceutical product.

Properties

IUPAC Name

3,5-dichloro-N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27Cl2N3O5S/c1-33-21-19(13-16(24)14-20(21)25)22(29)26-12-11-15-7-9-18(10-8-15)34(31,32)28-23(30)27-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,26,29)(H2,27,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVBBTSZLDSNJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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